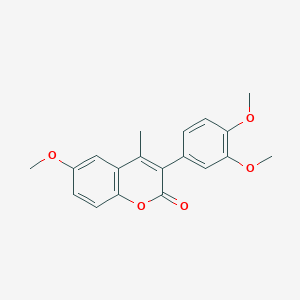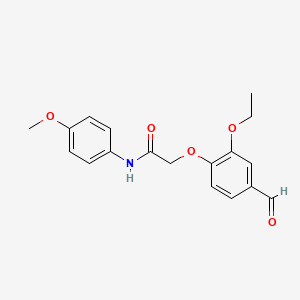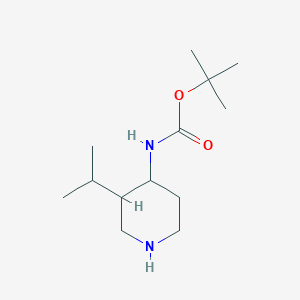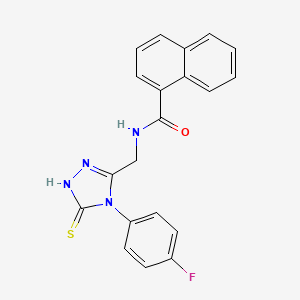
N-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is attached to a 4-fluorophenyl group and a 1-naphthamide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring and the attachment of the 4-fluorophenyl and 1-naphthamide groups. This could potentially be achieved through a series of reactions including nucleophilic substitution, condensation, and cyclization .Molecular Structure Analysis
The molecular structure of the compound is determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, the 4-fluorophenyl group, and the 1-naphthamide group would contribute to the overall structure of the molecule. The structure could be confirmed using spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the functional groups present. The triazole ring, for example, is known to participate in a variety of chemical reactions. The fluorophenyl and naphthamide groups could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. These could include properties such as solubility, stability, and reactivity .Applications De Recherche Scientifique
Antimicrobial Applications
Research by Helal et al. (2013) on similar naphthyl-derived compounds demonstrated significant antibacterial and antifungal activities. These compounds, including those with thioxo-dihydro-1H-1,2,4-triazolyl groups, showed antimicrobial activity comparable to standard agents like Ampicilline and Flucanazole, suggesting potential uses in developing new antimicrobial agents (Helal, Abbas, Salem, Farag, & Ammar, 2013).
Anticancer Applications
Sunil et al. (2010) studied triazolo-thiadiazoles with structural motifs similar to the compound of interest, demonstrating potent antioxidant and anticancer activities. Specifically, these compounds showed significant cytotoxic effects on hepatocellular carcinoma cell lines, suggesting a pathway for the development of novel anticancer agents (Sunil, Isloor, Shetty, Satyamoorthy, & Prasad, 2010).
Material Science Applications
The fluorescence and optical properties of naphthalene derivatives have been explored for potential applications in materials science. For instance, derivatives of naphthalene diimide have shown promise as fluorescent materials for sensing applications, as well as for their unique photophysical properties (Fan et al., 2016).
Mécanisme D'action
The mode of action of such compounds often involves interactions with specific proteins or enzymes in the body, leading to changes in cellular processes. The exact nature of these interactions would depend on the specific structure of the compound and the target it interacts with .
The compound’s effect on biochemical pathways would also depend on its specific target. For example, if the compound were to act as an inhibitor of a particular enzyme, it could disrupt the pathway that the enzyme is involved in, leading to downstream effects .
In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) would influence the bioavailability of the compound. For instance, the presence of certain functional groups could affect how well the compound is absorbed in the gut, how widely it is distributed in the body, how quickly it is metabolized, and how efficiently it is excreted .
The result of the compound’s action would be a change in the function of its target, which could have various effects at the molecular and cellular levels. This could potentially lead to therapeutic effects, depending on the nature of the target and the specific disease or condition being treated .
Finally, environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s activity, or affect its stability .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4OS/c21-14-8-10-15(11-9-14)25-18(23-24-20(25)27)12-22-19(26)17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H,22,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHZSIGJJAUQRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=NNC(=S)N3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

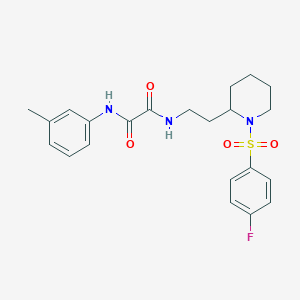

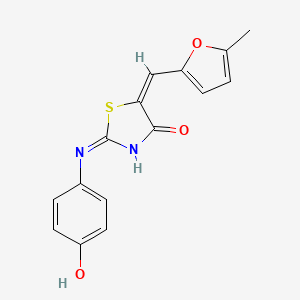
![8-(3-Hydroxypropyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione](/img/structure/B2446330.png)
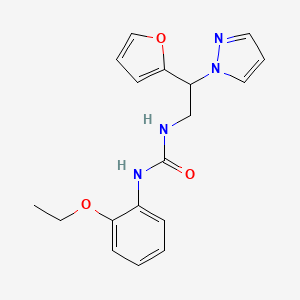


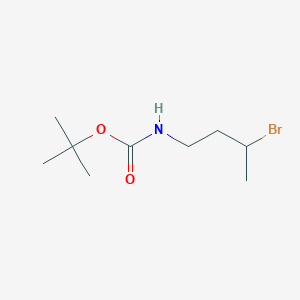
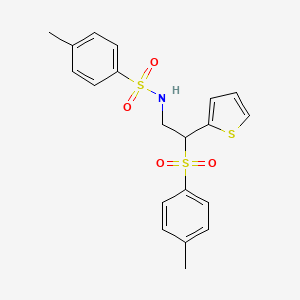
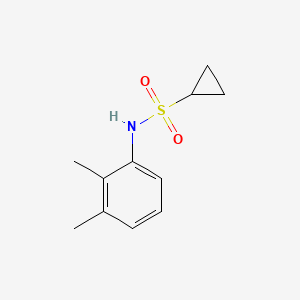
![(4-Fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide](/img/structure/B2446340.png)
